molecular formula C15H10ClFN4O2S B3465962 5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole

5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole

Cat. No.: B3465962
M. Wt: 364.8 g/mol
InChI Key: VDRFWLKRWJTIFA-UHFFFAOYSA-N
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Description

5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a tetrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the reaction of catechol with a halomethane derivative to form the benzodioxole ring.

    Introduction of the Chlorine Atom: Chlorination of the benzodioxole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized via a involving an azide and a nitrile derivative.

    Coupling Reactions: The final step involves coupling the benzodioxole and tetrazole intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: Halogen atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O2S/c16-10-6-14-13(22-8-23-14)5-9(10)7-24-15-18-19-20-21(15)12-4-2-1-3-11(12)17/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRFWLKRWJTIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NN=NN3C4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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